molecular formula C14H24O B1231054 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan CAS No. 40785-62-4

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan

Cat. No.: B1231054
CAS No.: 40785-62-4
M. Wt: 208.34 g/mol
InChI Key: QQPBNXSJUXIDLT-CLFYSBASSA-N
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Description

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan, also known as Dodecahydro-3a,6,6,9a-tetramethyl-naphtho[2,1-b]furan or Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a cyclic ether compound with the molecular formula C14H24O. It is a colorless liquid that is soluble in organic solvents and has a unique structure that makes it an interesting compound for scientific research.

Mechanism of Action

The mechanism of action of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan is not well understood. However, it is believed that its biological activity is due to its ability to interact with cell membranes and proteins, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have antioxidant activity, which may be responsible for its anti-inflammatory and anticancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan in lab experiments is its ability to encapsulate hydrophobic drugs, which can improve their solubility and bioavailability. Another advantage is its unique structure, which makes it an interesting compound for studying cellular signaling and gene expression. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan. One area of interest is its potential use as a drug delivery system, particularly for hydrophobic drugs. Another area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to better understand its mechanism of action and cellular targets.

Synthesis Methods

The synthesis of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan can be done through various methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. In this case, the diene used is 1,3-cyclohexadiene and the dienophile is 2,3-dimethyl-1,3-butadiene. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum trichloride or boron trifluoride.

Scientific Research Applications

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to encapsulate hydrophobic drugs.

Properties

IUPAC Name

(4Z)-1,3,3a,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h7,9,13-14H,1-6,8,10-12H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPBNXSJUXIDLT-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC2COCC2C=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC2COCC2/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40785-62-4
Record name Muscogene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododeca[c]furan, 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydrocyclododeca[c]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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